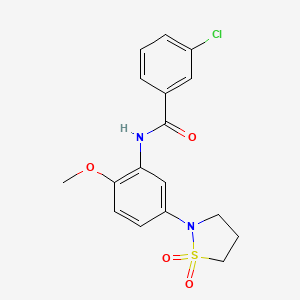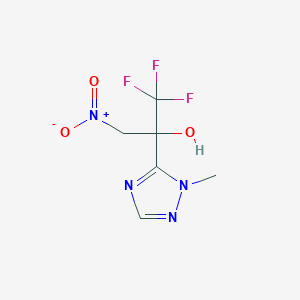![molecular formula C21H22F3NO5 B2886715 ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,4-diethoxybenzoate CAS No. 1794988-69-4](/img/structure/B2886715.png)
({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,4-diethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,4-diethoxybenzoate” is a complex organic molecule. It contains a trifluoromethyl group attached to a phenyl ring, which is further connected to a carbamoyl group and a benzoate ester group. The presence of these functional groups suggests that this compound might have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The trifluoromethyl group is electron-withdrawing, which could influence the reactivity of the phenyl ring. The carbamoyl group and the benzoate ester group could also participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The trifluoromethyl group is quite electronegative, which could influence properties like polarity and boiling/melting points. The carbamoyl and benzoate ester groups could also influence properties like solubility .Scientific Research Applications
Analytical Methods and Environmental Studies
Environmental Phenol Detection : A study by Ye et al. (2008) developed a sensitive method using on-line solid-phase extraction-high performance liquid chromatography-tandem mass spectrometry for measuring concentrations of parabens, triclosan, and other environmental phenols in human milk. This highlights the relevance of analytical techniques in assessing human exposure to widespread compounds and could apply to similar studies involving the detection and analysis of complex organic compounds like "({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,4-diethoxybenzoate" (Ye et al., 2008).
Herbicide Analysis : Research on the molecule triflusulfuron-methyl by Mereiter (2011) discusses the structural analysis and interactions within the molecule, providing insight into how chemical structure influences the activity and interactions of herbicides. Understanding these molecular interactions is crucial for developing and analyzing compounds with specific functions, which could be relevant for studying "this compound" in an agricultural context (Mereiter, 2011).
Organic Synthesis and Medicinal Chemistry
Synthesis of Heterocycles : Honey et al. (2012) discuss the synthesis of diverse trifluoromethyl heterocycles from a single precursor, showcasing the versatility of trifluoromethylated compounds in creating a wide range of heterocyclic structures. This study could inform the synthetic utility of trifluoromethyl groups in designing complex molecules for pharmaceutical or material science applications, potentially including compounds like "this compound" (Honey et al., 2012).
Cholinesterase Inhibitors : A study by Kos et al. (2021) on novel cholinesterase inhibitors highlights the design and synthesis of compounds with potential therapeutic applications. Such research underscores the importance of structural design in developing pharmaceutical agents, which may be relevant for exploring the medicinal chemistry applications of complex compounds like "this compound" (Kos et al., 2021).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 3,4-diethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3NO5/c1-3-28-17-10-9-14(11-18(17)29-4-2)20(27)30-13-19(26)25-12-15-7-5-6-8-16(15)21(22,23)24/h5-11H,3-4,12-13H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MINYMPGQNMPICI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)OCC(=O)NCC2=CC=CC=C2C(F)(F)F)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[[(1R,3S)-3-(bromomethyl)cyclohexyl]methyl]carbamate](/img/structure/B2886634.png)
![methyl 3-[1,7-dimethyl-8-(3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate](/img/structure/B2886635.png)
![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(methylthio)nicotinamide](/img/structure/B2886636.png)
![3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine](/img/structure/B2886639.png)
![2-({4-[(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methoxy]-3-methoxyphenyl}methylene)-1H-indene-1,3(2H)-dione](/img/structure/B2886640.png)

![N-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2886643.png)

![Spiro[1,3-dihydroindene-2,1'-cyclobutane]-1-amine;hydrochloride](/img/structure/B2886648.png)


![3-(3,4-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2886654.png)
![N-(4-methoxyphenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)propanamide](/img/structure/B2886655.png)
